

# Functional assays to validate the activity of proteins after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Mercaptopropionic acid NHS
ester

Cat. No.:

B3069075

Get Quote

# A Researcher's Guide to Validating Protein Activity Post-Conjugation

For researchers, scientists, and drug development professionals, the conjugation of proteins to other molecules is a cornerstone of therapeutic and diagnostic innovation. However, the critical question remains: does the protein retain its intended biological function after modification? This guide provides an objective comparison of key functional assays used to validate the activity of proteins after conjugation, supported by experimental data and detailed methodologies.

The process of conjugation, while essential for creating targeted therapies like antibody-drug conjugates (ADCs) or for attaching imaging agents, can potentially alter the protein's structure and, consequently, its function.[1] Therefore, rigorous functional validation is a non-negotiable step in the development pipeline. This guide will delve into the primary assays used to assess the bioactivity of conjugated proteins, with a particular focus on antibodies and enzymes, providing a framework for robust, data-driven validation.

### **Core Functional Assays: A Comparative Overview**

The selection of appropriate functional assays depends on the protein's mechanism of action. For therapeutic antibodies and their conjugates, key functional attributes include target binding,



internalization (for ADCs), and cytotoxicity. For enzymes, the catalytic activity is the primary parameter of interest.

### **Target Binding Affinity Assays**

Conjugation can sterically hinder the protein's binding site, potentially reducing its affinity for its target. Therefore, quantifying binding affinity is a critical first step. The two most common methods for this are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Comparison of Binding Affinity Assays



| Assay | Principle                                                                                                                                                                                                                                                | Typical<br>Readout                              | Pros                                                                                                                   | Cons                                                                                                                |
|-------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| ELISA | An antigen is immobilized on a solid surface and then complexed with an antibody that is linked to an enzyme.  Detection is accomplished by assessing the conjugated enzyme activity via incubation with a substrate to produce a measurable product.[2] | Absorbance<br>(colorimetric) or<br>Fluorescence | High-throughput,<br>cost-effective,<br>widely available.                                                               | Indirect<br>measurement,<br>requires labeled<br>secondary<br>antibodies,<br>potential for non-<br>specific binding. |
| SPR   | Measures the real-time interaction between a ligand (e.g., the conjugated protein) immobilized on a sensor chip and an analyte (the target protein) in a label-free manner.[3][4] The binding event causes a change in the refractive index              | Resonance Units (RU)                            | Real-time kinetics (on- and off-rates), label- free, high sensitivity, provides detailed binding information (K D).[4] | Lower throughput, requires specialized equipment, can be sensitive to buffer conditions.                            |



at the sensor surface, which is proportional to the mass of the analyte bound.[4]

Expected Impact of Conjugation on Binding Affinity (K D)

While the goal is to preserve binding affinity, conjugation can sometimes lead to a slight decrease. The extent of this change is dependent on the conjugation chemistry, the site of conjugation, and the nature of the conjugated molecule.

| Protein State         | Typical K D Range                                     | Expected Change Post-<br>Conjugation                                            |
|-----------------------|-------------------------------------------------------|---------------------------------------------------------------------------------|
| Unconjugated Antibody | 10 <sup>-7</sup> to 10 <sup>-9</sup> M (Nanomolar)[5] | A slight decrease in affinity<br>(increase in K D) is sometimes<br>observed.[6] |
| Conjugated Antibody   | Nanomolar to low Micromolar                           | -                                                                               |

One study observed a five-fold difference between the KD values of an antibody-chelator conjugate and the parental antibody.[7]

## Cell-Based Functional Assays for Antibody-Drug Conjugates (ADCs)

For ADCs, simply binding to the target is not enough. The ADC must be internalized by the cancer cell, and the cytotoxic payload must be released to induce cell death.[8]

Flow cytometry is a powerful technique to quantify the internalization of ADCs.[9] This can be achieved by labeling the ADC with a pH-sensitive dye that fluoresces only in the acidic environment of the endosomes and lysosomes, or by using a fluorescently labeled secondary antibody to detect the ADC on the cell surface versus within the cell.



The ultimate goal of an ADC is to kill cancer cells. Cytotoxicity assays, such as the MTT assay, are fundamental for quantifying the cell-killing ability of an ADC.[10] These assays measure the metabolic activity of viable cells after treatment and are used to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Comparative In Vitro Cytotoxicity (IC50) of ADCs vs. Unconjugated Antibodies

The conjugation of a potent cytotoxic payload is expected to dramatically increase the cytotoxicity of an antibody against target-expressing cancer cells.

| Molecule                                         | Target Cell Line           | Typical IC50 (ng/mL)               |
|--------------------------------------------------|----------------------------|------------------------------------|
| Unconjugated Antibody (e.g.,<br>Trastuzumab)     | HER2-positive cancer cells | Generally non-cytotoxic on its own |
| Antibody-Drug Conjugate (e.g., Trastuzumab-DM1)  | HER2-positive cancer cells | 10 - 100[11]                       |
| Antibody-Drug Conjugate (e.g., Trastuzumab-MMAE) | HER2-positive cancer cells | 13 - 43[11]                        |

The potency of ADCs can be significantly higher than that of the unconjugated antibody, often by several orders of magnitude, and is a direct measure of the conjugate's functional success. The potency of an ADC in vitro against panels of cell lines does not necessarily correlate to that of the free payloads.[1]

# Experimental Protocols MTT Cytotoxicity Assay Protocol

This protocol outlines the steps to determine the IC50 of an ADC.

#### Materials:

- Target cancer cell line (e.g., HER2-positive) and a negative control cell line
- Complete cell culture medium
- 96-well cell culture plates



- Antibody-Drug Conjugate (ADC) and unconjugated antibody
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 μL of media.[10] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]
- ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. Add 50 μL of the diluted compounds to the appropriate wells.[12] Include untreated cells as a control.
- Incubation: Incubate the plate for 48-144 hours at 37°C.[12]
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[12][13]
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[13]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit a sigmoidal curve to determine the IC50 value.

# Surface Plasmon Resonance (SPR) Protocol for Binding Affinity

This protocol provides a general workflow for determining the binding kinetics and affinity of a conjugated protein.



#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Ligand (e.g., unconjugated and conjugated antibody)
- Analyte (target protein)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 1.5)

#### Procedure:

- Ligand Preparation: Prepare the ligand (conjugated and unconjugated protein) in the immobilization buffer at a suitable concentration (e.g., 10-50 μg/mL).
- Chip Immobilization: Activate the sensor chip surface using EDC/NHS chemistry. Inject the ligand over the activated surface to achieve the desired immobilization level. Deactivate the remaining active esters with ethanolamine.
- Analyte Binding: Prepare a series of analyte concentrations in the running buffer. Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.[14]
- Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.[14]
- Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.[14]
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]



## Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the mechanism of action of conjugated proteins, the following diagrams are provided.



Click to download full resolution via product page

Caption: Experimental workflow for validating conjugated protein activity.





Click to download full resolution via product page

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).



### Conclusion

The validation of protein function post-conjugation is a multifaceted and essential process in the development of novel biotherapeutics and diagnostics. A combination of binding assays and cell-based functional assays provides a comprehensive picture of the conjugated protein's activity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the efficacy of their conjugated proteins and make informed decisions to advance the most promising candidates. The careful selection and execution of these functional assays are paramount to ensuring the safety and effectiveness of the next generation of targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart [creativebiomart.net]
- 5. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens -PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]



- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Functional assays to validate the activity of proteins after conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3069075#functional-assays-to-validate-the-activity-of-proteins-after-conjugation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com